molecular formula C15H18N2O2S2 B2773744 N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide CAS No. 2034244-44-3

N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2773744
CAS No.: 2034244-44-3
M. Wt: 322.44
InChI Key: FIURKLAFAABOMV-UHFFFAOYSA-N
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Description

N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a unique combination of a thiopyran ring and a benzo[d]thiazole moiety

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazoles are known to interact with their targets through various mechanisms depending on the specific derivative and target . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, contributing to its diverse biological activities .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, disrupt cell membrane function, or interfere with DNA replication .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability, although further studies would be needed to confirm this.

Result of Action

Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound may have a wide range of effects at the molecular and cellular level .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

    Catalysts: Palladium on carbon, silica-supported acids

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide is unique due to its combination of a thiopyran ring and a benzo[d]thiazole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study in various fields .

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-19-15(4-6-20-7-5-15)9-16-14(18)11-2-3-12-13(8-11)21-10-17-12/h2-3,8,10H,4-7,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIURKLAFAABOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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